molecular formula C8H17NO2 B554692 (R)-2-Aminooctanoic acid CAS No. 106819-03-8

(R)-2-Aminooctanoic acid

Cat. No.: B554692
CAS No.: 106819-03-8
M. Wt: 159.23 g/mol
InChI Key: AKVBCGQVQXPRLD-SSDOTTSWSA-N
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Description

®-2-Aminooctanoic acid is an organic compound that belongs to the class of amino acids. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by the presence of an amino group (-NH2) attached to the second carbon of an octanoic acid chain, which consists of eight carbon atoms. The ® configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Scientific Research Applications

®-2-Aminooctanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It serves as a precursor for the synthesis of peptides and proteins, playing a crucial role in studying protein structure and function.

    Medicine: It is investigated for its potential therapeutic applications, including its role in developing drugs for neurological disorders and metabolic diseases.

    Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some compounds may cause burns or other injuries upon contact .

Future Directions

The future directions of research on amino acids and similar compounds could involve further exploration of their synthesis, properties, and potential applications .

Biochemical Analysis

Cellular Effects

®-2-Aminooctanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the differentiation and function of immune cells, such as T cells and macrophages, by modulating amino acid sensing pathways like mTOR and GCN2 . These pathways are essential for regulating immune responses and maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, ®-2-Aminooctanoic acid exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for amino acid transporters, facilitating its uptake into cells. Additionally, ®-2-Aminooctanoic acid may influence enzyme activity by acting as an allosteric modulator or competitive inhibitor, thereby affecting metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Aminooctanoic acid can vary over time. Its stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that ®-2-Aminooctanoic acid can have sustained effects on cellular function, including alterations in metabolic flux and gene expression .

Dosage Effects in Animal Models

The effects of ®-2-Aminooctanoic acid in animal models are dose-dependent. At low doses, it may enhance cellular function and immune responses, while at high doses, it can exhibit toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s beneficial effects diminish, and toxicity increases .

Metabolic Pathways

®-2-Aminooctanoic acid is involved in several metabolic pathways, including amino acid metabolism and the urea cycle. It interacts with enzymes such as transaminases and dehydrogenases, which facilitate its conversion into other metabolites. These interactions are crucial for maintaining metabolic balance and supporting cellular function .

Transport and Distribution

Within cells and tissues, ®-2-Aminooctanoic acid is transported and distributed by specific amino acid transporters. These transporters ensure the efficient uptake and localization of the compound, which is essential for its biological activity. The distribution of ®-2-Aminooctanoic acid can affect its accumulation in specific cellular compartments and tissues .

Subcellular Localization

®-2-Aminooctanoic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular distribution is important for its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminooctanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis, where chiral catalysts or chiral auxiliaries are used to ensure the desired ® configuration. Another method involves the resolution of racemic mixtures, where a mixture of both ® and (S) enantiomers is separated using chiral chromatography or enzymatic resolution.

Industrial Production Methods: In industrial settings, ®-2-Aminooctanoic acid can be produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired enantiomer with high yield and purity. The fermentation broth is then subjected to purification processes, including crystallization and chromatography, to isolate the pure ®-2-Aminooctanoic acid.

Chemical Reactions Analysis

Types of Reactions: ®-2-Aminooctanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or esters.

Comparison with Similar Compounds

®-2-Aminooctanoic acid can be compared with other similar amino acids, such as (S)-2-Aminooctanoic acid, ®-2-Aminobutanoic acid, and ®-2-Aminodecanoic acid. The uniqueness of ®-2-Aminooctanoic acid lies in its specific chain length and chiral configuration, which influence its chemical reactivity and biological activity. For example:

    (S)-2-Aminooctanoic acid: The enantiomer of ®-2-Aminooctanoic acid with different spatial arrangement and potentially different biological activity.

    ®-2-Aminobutanoic acid: A shorter chain amino acid with different physical and chemical properties.

    ®-2-Aminodecanoic acid: A longer chain amino acid with different solubility and reactivity.

Properties

IUPAC Name

(2R)-2-aminooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVBCGQVQXPRLD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364602
Record name (R)-2-AMINOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106819-03-8
Record name (R)-2-AMINOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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